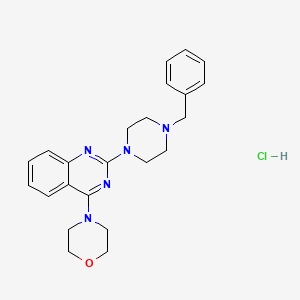
2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride, also known as BMS-214662, is a synthetic compound that has been extensively studied in the field of cancer research. It belongs to the class of quinazoline derivatives and has been shown to exhibit potent antitumor activity against a variety of cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride is not fully understood. However, it is believed to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. By inhibiting HSP90, this compound disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of several key proteins involved in cancer cell growth and survival, including AKT, HER2, and EGFR. In addition, it has been shown to induce the expression of several genes involved in apoptosis, including BAX and PUMA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride in lab experiments is its potent antitumor activity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride. One area of interest is the development of more potent and selective inhibitors of HSP90, which could lead to more effective cancer treatments. Another area of interest is the development of new drug delivery systems for this compound, which could improve its solubility and bioavailability in vivo. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on cancer cells.
Métodos De Síntesis
The synthesis of 2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride involves several steps, including the reaction of 4-benzylpiperazine with 4-morpholinyl-2-nitrobenzamide, followed by reduction of the nitro group and subsequent cyclization to form the quinazoline ring system. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Aplicaciones Científicas De Investigación
2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride has been extensively studied for its potential use as an anticancer agent. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
Propiedades
IUPAC Name |
4-[2-(4-benzylpiperazin-1-yl)quinazolin-4-yl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O.ClH/c1-2-6-19(7-3-1)18-26-10-12-28(13-11-26)23-24-21-9-5-4-8-20(21)22(25-23)27-14-16-29-17-15-27;/h1-9H,10-18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNKASKXEMYDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)N5CCOCC5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5722024.png)


![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)


![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)
![N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)

![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)